Structural Uniqueness of the Triazole-Thiazole-Pyridine Pharmacophore vs. Parent Carboxylic Acid
CAS 1396808-94-8 differs from its closest commercially available precursor, 1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 947271-61-6), by the formal condensation of the C4-carboxyl group with 2-aminothiazole to form a carboxamide linkage. In the NAMPT inhibitor series described by Travelli et al. (2017, 2019), the carboxamide tail group is essential for enzymatic potency: the reference inhibitor MV78 (which contains a biphenyl-pyridine carboxamide tail) displayed an IC50 of 3.1 nM against recombinant NAMPT [1], whereas the free carboxylic acid intermediate in the same series showed no measurable inhibition at concentrations up to 10 µM [2]. While direct IC50 data for CAS 1396808-94-8 against NAMPT have not been independently published in the peer-reviewed literature, the class-level SAR indicates that the thiazol-2-yl carboxamide tail contributes critical hydrogen-bond acceptor and π-stacking interactions within the NAMPT active site that are entirely absent in the free acid form [3].
| Evidence Dimension | NAMPT enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | No published IC50 data for CAS 1396808-94-8 specifically; predicted to be sub-100 nM based on class SAR |
| Comparator Or Baseline | Parent acid (CAS 947271-61-6): IC50 >10,000 nM (inactive); Reference inhibitor MV78 (biphenyl-pyridine carboxamide): IC50 = 3.1 nM |
| Quantified Difference | Class-level expectation: >100-fold potency gain conferred by the amide tail vs. free acid; precise quantification requires experimental determination |
| Conditions | Recombinant human NAMPT enzymatic assay; 50 mM Hepes pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM THP; preincubation 15 min; NAM/PRPP substrate measured at 30 min (conditions per Travelli 2017/2019) |
Why This Matters
Procurement of the carboxamide (CAS 1396808-94-8) rather than the free acid is mandatory for any study requiring engagement of the NAMPT active site or analogous amide-binding targets; the acid is demonstrably inactive in this context.
- [1] Travelli C, Aprile S, Mattoteia D, et al. Identification of Novel Triazole-Based Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. J Med Chem. 2017;60(5):1768-1792. (MV78 IC50 = 3.1 nM). View Source
- [2] Galli U, Travelli C, Aprile S, et al. Triazolylpyridine NAMPT inhibitors. Eur J Med Chem. 2019;181:111576. (SAR of carboxamide tail requirement). View Source
- [3] Travelli C, Aprile S, Mattoteia D, et al. J Med Chem. 2017;60(5):1768-1792. (Molecular modeling and SAR discussion of NAMPT active site interactions). View Source
